molecular formula C17H26N6O4 B2583682 3-Methyl-7-(2-morpholin-4-ylethyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione CAS No. 847409-64-7

3-Methyl-7-(2-morpholin-4-ylethyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione

Cat. No.: B2583682
CAS No.: 847409-64-7
M. Wt: 378.433
InChI Key: FDVJZGPOPSGJJE-UHFFFAOYSA-N
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Description

3-Methyl-7-(2-morpholin-4-ylethyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of morpholine groups, which are known for their versatility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-(2-morpholin-4-ylethyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with a purine derivative.

    Alkylation: The purine derivative undergoes alkylation with 2-chloroethylmorpholine to introduce the 2-morpholin-4-ylethyl group.

    Methylation: The compound is then methylated at the 3-position using methyl iodide.

    Morpholine Addition: Finally, the 8-position is functionalized with morpholin-4-ylmethyl through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-(2-morpholin-4-ylethyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution often involves reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized purines.

Scientific Research Applications

3-Methyl-7-(2-morpholin-4-ylethyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as an anti-cancer or anti-viral agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-7-(2-morpholin-4-ylethyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in cellular processes. The compound’s morpholine groups can enhance its binding affinity and specificity, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in respiratory diseases for its bronchodilator effects.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Uniqueness

3-Methyl-7-(2-morpholin-4-ylethyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione is unique due to its dual morpholine substitutions, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-methyl-7-(2-morpholin-4-ylethyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O4/c1-20-15-14(16(24)19-17(20)25)23(3-2-21-4-8-26-9-5-21)13(18-15)12-22-6-10-27-11-7-22/h2-12H2,1H3,(H,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVJZGPOPSGJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCOCC3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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